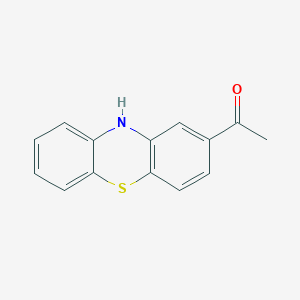

2-Acetylphenothiazin

Übersicht

Beschreibung

ML171, auch bekannt als 2-Acetylphenothiazin, ist ein potenter und selektiver Inhibitor der Nicotinamid-Adenin-Dinukleotid-Phosphat-Oxidoreduktase 1 (NADPH-Oxidase 1). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle der NADPH-Oxidase 1 bei verschiedenen biologischen Prozessen und Krankheiten zu untersuchen. ML171 hat ein erhebliches Potenzial gezeigt, die Produktion von reaktiven Sauerstoffspezies (ROS) zu hemmen, was es zu einem wertvollen Werkzeug in der oxidativen Stressforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML171 beinhaltet die Acetylierung von Phenothiazin. Die Reaktion erfordert typischerweise Phenothiazin als Ausgangsmaterial, das dann mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure umgesetzt wird. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um this compound zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für ML171 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseverfahrens beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur und Katalysatorkonzentration umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die industrielle Produktion würde auch strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

ML171 has a wide range of applications in scientific research:

Chemistry: Used as a selective inhibitor to study the role of NADPH oxidase 1 in chemical reactions involving ROS.

Biology: Employed in cellular studies to investigate the effects of ROS on cell signaling, growth, and apoptosis.

Medicine: Explored for its potential therapeutic applications in diseases associated with oxidative stress, such as diabetes and cardiovascular diseases.

Industry: Utilized in the development of antioxidant formulations and other products aimed at reducing oxidative damage .

Wirkmechanismus

Target of Action

2-Acetylphenothiazine, also known as ML171, is a potent and selective inhibitor of NADPH oxidase 1 (Nox1) . Nox1 is an enzyme that plays a pivotal role in the generation of reactive oxygen species (ROS), which are involved in various cellular processes such as cell signaling, cell growth, angiogenesis, motility, and blood pressure regulation .

Mode of Action

ML171 blocks Nox1-dependent ROS generation . It does this by inhibiting the activity of Nox1, thereby preventing the production of ROS. The IC50 value of ML171 in a HEK293-Nox1 confirmatory assay is 0.25 μM , indicating its high potency in inhibiting Nox1.

Biochemical Pathways

By inhibiting Nox1, ML171 disrupts the normal function of this enzyme, leading to a decrease in ROS production . This can have downstream effects on various biochemical pathways that rely on ROS for signaling. For example, ROS are known to play a role in cell signaling, cell growth, angiogenesis, and motility .

Result of Action

The primary result of ML171’s action is the inhibition of Nox1-dependent ROS generation . This can lead to changes in cellular processes that are regulated by ROS. For example, it could potentially affect cell signaling, growth, and motility .

Biochemische Analyse

Biochemical Properties

2-Acetylphenothiazine interacts with the enzyme NADPH oxidase 1 (NOX1), inhibiting its activity . This interaction blocks the generation of reactive oxygen species (ROS) in cells, such as HT-29 cells . The nature of this interaction is inhibitory, with 2-Acetylphenothiazine acting as a potent NOX1 inhibitor .

Cellular Effects

The effects of 2-Acetylphenothiazine on cellular processes are primarily related to its role as a NOX1 inhibitor . By inhibiting NOX1, 2-Acetylphenothiazine can prevent the formation of ROS, which are involved in various cellular processes, including cell signaling pathways and gene expression . This can influence cell function, particularly in relation to oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-Acetylphenothiazine exerts its effects by binding to and inhibiting the enzyme NOX1 . This prevents NOX1 from generating ROS, thereby influencing cellular processes that are regulated by these species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML171 involves the acetylation of phenothiazine. The reaction typically requires phenothiazine as the starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield 2-Acetylphenothiazine .

Industrial Production Methods

While specific industrial production methods for ML171 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the final product. Industrial production would also involve rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Reaktionstypen

ML171 unterliegt aufgrund des Vorhandenseins der Acetylgruppe am Phenothiazinring hauptsächlich Substitutionsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogene und Nucleophile. Die Reaktionen werden typischerweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene halogenierte Derivate von ML171 ergeben, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

ML171 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als selektiver Inhibitor verwendet, um die Rolle der NADPH-Oxidase 1 bei chemischen Reaktionen unter Beteiligung von ROS zu untersuchen.

Biologie: Wird in zellulären Studien eingesetzt, um die Auswirkungen von ROS auf die Zellsignalisierung, das Wachstum und die Apoptose zu untersuchen.

Medizin: Es wird wegen seiner möglichen therapeutischen Anwendungen bei Krankheiten untersucht, die mit oxidativem Stress verbunden sind, wie z. B. Diabetes und Herzkrankheiten.

Industrie: Wird bei der Entwicklung von Antioxidansformulierungen und anderen Produkten eingesetzt, die darauf abzielen, oxidativen Schaden zu reduzieren .

Wirkmechanismus

ML171 entfaltet seine Wirkung durch selektive Hemmung der NADPH-Oxidase 1, einem Enzym, das für die Produktion von ROS verantwortlich ist. Durch die Blockierung der Aktivität der NADPH-Oxidase 1 reduziert ML171 die Produktion von ROS und mildert so oxidativen Stress. Diese Hemmung erfolgt durch die Bindung von ML171 an die aktive Stelle der NADPH-Oxidase 1, wodurch der für die ROS-Produktion notwendige Elektronentransfer verhindert wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VAS2870: Ein weiterer NADPH-Oxidase-Inhibitor mit breiterer Spezifität, der mehrere Isoformen des Enzyms beeinflusst.

GKT137831: Ein selektiver Inhibitor der NADPH-Oxidase 1 und 4, der in ähnlichen Forschungsanwendungen eingesetzt wird.

VAS3947: Ähnlich wie VAS2870 hemmt es mehrere NADPH-Oxidase-Isoformen

Einzigartigkeit von ML171

ML171 zeichnet sich durch seine hohe Selektivität für die NADPH-Oxidase 1 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms in verschiedenen biologischen Prozessen macht. Seine Potenz und Selektivität bieten Forschern ein präzises Mittel, um die Auswirkungen der Hemmung der NADPH-Oxidase 1 ohne Off-Target-Effekte auf andere Isoformen zu untersuchen .

Biologische Aktivität

Overview

1-(10H-Phenothiazin-2-yl)ethanone, also known as ML171 or 2-acetylphenothiazine, is a compound of significant interest in biochemical research. It has been identified primarily as a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1, NOX1), which plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzyme : The primary target of 1-(10H-Phenothiazin-2-yl)ethanone is NOX1. By inhibiting this enzyme, the compound effectively reduces ROS production, which is implicated in oxidative stress-related diseases.

Biochemical Pathways :

- Inhibition of ROS Generation : ML171 demonstrates an IC50 value of approximately 0.25 μM against NOX1, indicating its potency in blocking ROS production.

- Impact on Signaling Pathways : The inhibition of NOX1 by ML171 influences several signaling pathways, including ERK, Rho kinase, and STAT3. These pathways are critical for regulating cell growth, inflammation, and apoptosis.

Biological Activities

1-(10H-Phenothiazin-2-yl)ethanone exhibits a range of biological activities that make it relevant for therapeutic applications:

- Antioxidant Effects : By inhibiting NOX1, ML171 reduces oxidative stress, thereby protecting cells from oxidative damage.

- Anti-inflammatory Properties : The compound has shown efficacy in decreasing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory diseases.

- Vascular Function Improvement : ML171 has been reported to enhance endothelial function and reduce vascular contractility in models of hypertension and diabetes.

Study on Inflammatory Response

A study investigated the effects of ML171 on inflammatory responses in a murine model. The administration of ML171 resulted in a significant reduction in inflammatory markers and improved overall survival rates compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

Research has indicated that ML171 may have neuroprotective properties. In vitro studies demonstrated that treatment with ML171 reduced neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Biological Activities of 1-(10H-Phenothiazin-2-yl)ethanone

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of NOX1 | IC50 = 0.25 μM | |

| Reduction of ROS | Significant decrease in oxidative stress markers | |

| Decrease in pro-inflammatory cytokines | IL-6 and TNF-α levels reduced | |

| Improvement in endothelial function | Enhanced vascular response in diabetic models | |

| Neuroprotection | Reduced neuronal death under oxidative stress conditions |

Eigenschaften

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBOHJGWOPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216525 | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-94-3 | |

| Record name | 2-Acetylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML171?

A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].

Q2: How does ML171 interact with NOX1?

A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].

Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?

A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].

Q4: Does ML171 affect other NOX isoforms?

A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].

Q5: Does ML171 interact with other cellular targets besides NOX1?

A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.

Q6: What is the molecular formula and weight of ML171?

A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].

Q7: Is there any spectroscopic data available for ML171?

A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.

Q8: How do structural modifications to the ML171 scaffold affect its activity?

A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.

Q9: What in vitro models have been used to study the effects of ML171?

A9: Various in vitro models, including:

- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.

- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.

Q10: What in vivo models have been used to study the effects of ML171?

A10: ML171 has been investigated in various animal models, including:

- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].

- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].

Q11: Are there any clinical trials involving ML171?

A11: Currently, no clinical trials involving ML171 have been reported.

Q12: What is the known toxicity profile of ML171?

A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.